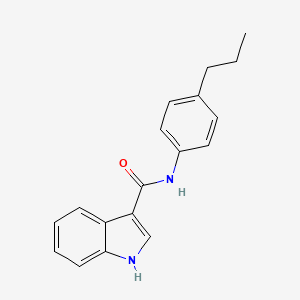

![molecular formula C10H14N2O2 B1418603 methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate CAS No. 1156184-09-6](/img/structure/B1418603.png)

methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate

Descripción general

Descripción

Methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate is a compound with the CAS Number: 1156184-09-6 . It has a molecular weight of 194.23 . The IUPAC name for this compound is methyl 4-aminobenzyl (methyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2/c1-12(10(13)14-2)7-8-3-5-9(11)6-4-8/h3-6H,7,11H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . More detailed physical and chemical properties were not available in the search results.Aplicaciones Científicas De Investigación

Modifications and Metabolic Pathways

Methylcarbamate insecticides, including carbaryl and carbofuran, undergo various biological and nonbiological modifications such as hydrolysis, oxidation, dealkylation, and conjugation in animals, plants, and insects. These processes result in the formation of hydroxylated derivatives, N-hydroxymethyl derivatives, and other metabolites. Hydrolysis is a significant metabolic pathway for compounds like carbofuran in animals, leading to various intermediate and end products that are eventually conjugated, stored, or excreted (Knaak, 1971).

Chemical Synthesis and Labeling

Radiolabeled N-methylcarbamate insecticides have been synthesized for research purposes, utilizing methyl isocyanate-C14. This process is crucial for studying the environmental fate and metabolic pathways of these compounds in biological systems. The labeling of the methyl or carbonyl group is particularly desirable due to the synthetic versatility and significance of the N-methylcarbamoyl group in the biological activity of these compounds (J. Krishna, H. W. Dorough, J. Casida, 1962).

Oxidation Processes

The oxidation of carbamate pesticides, such as aminocarb, has been studied to understand the electron transfer stoichiometry and principal oxidation products. These studies provide insights into the environmental persistence and degradation pathways of these compounds, which is crucial for assessing their environmental impact and designing more eco-friendly alternatives (Q.Gordon Von Nehring, J. L. Anderson, 1988).

Intramolecular Reactions

Research has also focused on the intramolecular nucleophilic reactions of compounds related to N-methylcarbamates, such as p-nitrophenyl N-(2-mercaptophenyl)-N-methylcarbamate. These studies contribute to our understanding of the chemical reactivity and potential applications of these compounds in synthetic organic chemistry (T. Fife, J. Hutchins, M. S. Wang, 1975).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly influence a compound’s bioavailability, or the extent to which it reaches its site of action. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological characteristics can all impact pharmacokinetics .

The action environment of a compound can refer to the biological and physical context in which it acts. This can include the specific cells or tissues it targets, the pH and temperature conditions it requires, and any interactions it may have with other molecules or compounds. Environmental factors can also influence a compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(10(13)14-2)7-8-3-5-9(11)6-4-8/h3-6H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOKRAZDJDMMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate](/img/structure/B1418520.png)

![2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline](/img/structure/B1418523.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418530.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1418531.png)

![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)